molecular formula C9H7F3N2 B3281273 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-15-5

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B3281273
CAS No.: 73221-15-5
M. Wt: 200.16 g/mol
InChI Key: NDSVXSIFMFVDRJ-UHFFFAOYSA-N
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Description

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with the following chemical structure: . It belongs to the imidazo[1,2-a]pyridine class and exhibits intriguing properties due to its unique structural features.


Synthesis Analysis

Several synthetic methods have been explored for the preparation of this compound. Notably, solvent- and catalyst-free approaches have been investigated, emphasizing green chemistry principles . Researchers have successfully synthesized it using various strategies, including condensation reactions and cyclization processes. The choice of synthetic route depends on factors such as yield, scalability, and availability of starting materials.


Molecular Structure Analysis

The molecular formula of this compound is C12H11F3N2O2 . Its IUPAC name is ethyl this compound-3-carboxylate . The trifluoromethyl group contributes to its unique properties, affecting both reactivity and pharmacological behavior.

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Researchers should handle 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

Properties

IUPAC Name

7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-6-2-3-14-5-7(9(10,11)12)13-8(14)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSVXSIFMFVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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